molecular formula C19H30O2 B1197431 Androstenediol CAS No. 521-17-5

Androstenediol

Cat. No. B1197431
CAS RN: 521-17-5
M. Wt: 290.4 g/mol
InChI Key: QADHLRWLCPCEKT-LOVVWNRFSA-N
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Description

Synthesis Analysis

Androstenediol can be synthesized through biotransformation processes involving microbial side chain cleavage of phytosterols, presenting an alternative to traditional multi-step chemical synthesis. This biotechnological approach leverages microbial metabolism to convert sterols into androstenedione, a closely related steroid, which can then be further processed into androstenediol. The development of methods for the biotransformation of sterols to androstenedione has been extensively researched, aiming to overcome challenges such as the low solubility of sterols in aqueous systems, which limits product yield (Malaviya & Gomes, 2008).

Molecular Structure Analysis

The molecular structure of androstenediol is characterized by its steroidal backbone, which includes specific functional groups that determine its chemical and biological properties. Although specific molecular structure analyses were not directly mentioned in the identified papers, understanding the structure is crucial for its synthesis and biological function, as the configuration of its molecular components dictates its pathway in steroidogenesis and its interaction with enzymatic systems.

Chemical Reactions and Properties

Androstenediol's chemical properties enable it to undergo various biochemical reactions, pivotal for its conversion into other steroids. For instance, its transformation involves enzymatic reactions such as reduction and oxidation within the steroidogenesis pathway. The synthesis of androstenediol derivatives, aiming at inhibiting aromatase activity, demonstrates the compound's versatility in chemical modifications to enhance biological activity or specificity (Abul-Hajj, 1986).

Physical Properties Analysis

While the papers reviewed did not provide specific details on the physical properties of androstenediol, such properties are crucial for its handling, formulation, and application in both research and therapeutic contexts. The physical properties like solubility, melting point, and stability are essential for designing and optimizing its synthesis and application.

Chemical Properties Analysis

Androstenediol's chemical properties, such as reactivity and stability, are fundamental to its role as an intermediate in steroidogenesis and its potential therapeutic applications. The compound's ability to be chemically modified allows for the development of derivatives with specific biological activities, as demonstrated in the synthesis and evaluation of various analogs for their potential as aromatase inhibitors, highlighting the compound's chemical versatility (Abul-Hajj, 1986).

Scientific Research Applications

1. Radioprotection

  • Application Summary : Androstenediol (5-AED) has been advanced as a possible countermeasure for protection from ionizing radiation. It is highly effective both before and after exposure to ionizing radiation and is safe and well-tolerated .
  • Methods of Application : 5-AED prevents radiation-induced suppression of hematopoiesis by increasing the survival of bone-marrow cell progenitors and the numbers of circulating neutrophils and platelets .
  • Results or Outcomes : The radioprotective effectiveness of 5-AED is based on stimulation of G-CSF synthesis through NF-кB pathway activation, inhibition of pyroptosis and apoptosis, repair of radiation-induced DNA damage, and increased expression of inducible NO-synthase genes .

2. Cytotoxic and Cytoprotective Actions

  • Application Summary : Androstenediol and its derivatives have been synthesized and tested for their cytotoxic and cytoprotective actions .
  • Methods of Application : The derivatives were synthesized by esterification using the corresponding acid anhydrides or acid chlorides .
  • Results or Outcomes : All of these compounds showed micromolar cytotoxic activity toward HeLa and K562 human cancer cells. The maximum cytostatic effect during long-term incubation for five days with HeLa and K562 cells was demonstrated by the propionic esters of the steroids: DHEA 3-propionate and 5-AED 3,17-dipropionate .

3. Testosterone Biosynthesis

  • Application Summary : Androstenediol is an intermediate in testosterone biosynthesis, found in the testis or the adrenal glands .
  • Methods of Application : Androstenediol is produced in the body during the biosynthesis of testosterone. It is converted from pregnenolone by the enzyme 17,20 lyase, and it can be further converted into testosterone by the enzyme 17β-HSD .
  • Results or Outcomes : The production of Androstenediol is a critical step in the biosynthesis of testosterone, which plays a key role in the development of male secondary sexual characteristics .

4. Environmental Impact

  • Application Summary : Androstenediol and its derivatives have been found to have an impact on the environment, specifically on certain species of fish .
  • Methods of Application : Laboratory and field studies have discovered the masculinization of Gambusia holbrooki, the female mosquitofish, living in water contaminated by pulp mills, specifically with androstenedione and androstadienedione (ADD) .
  • Results or Outcomes : The presence of Androstenediol and its derivatives in the environment can have a significant impact on the sex characteristics of certain species of fish .

properties

IUPAC Name

(3S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-17,20-21H,4-11H2,1-2H3/t13-,14-,15-,16-,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADHLRWLCPCEKT-LOVVWNRFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CC=C4C3(CCC(C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC=C4[C@@]3(CC[C@@H](C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O2
Record name androstenediol
Source Wikipedia
URL https://en.wikipedia.org/wiki/Androstenediol
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022609
Record name Androstenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-Androstenediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003818
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Androstenediol

CAS RN

521-17-5
Record name Androstenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=521-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Androstenediol [JAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Androstenediol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01524
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Record name Androstenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Androst-5-ene-3-β,17-β-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.553
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANDROSTENEDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95PS51EMXY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5-Androstenediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003818
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11,100
Citations
CHL Shackleton, E Roitman, A Phillips, T Chang - Steroids, 1997 - Elsevier
The basis of a potential method for confirming intake of four natural androgens (testosterone, epitestosterone, dihydrotestosterone, and dehydroepiandrosterone is presented. The …
Number of citations: 146 www.sciencedirect.com
MH Whitnall, CE Inal, WE Jackson III… - Radiation …, 2001 - meridian.allenpress.com
… 5-androstenediol stimulates myelopoiesis, … Androstenediol (160 mg/kg) was administered subcutaneously to female B6D2F1 mice 24 h before whole-body γ irradiation. Androstenediol …
Number of citations: 83 meridian.allenpress.com
F Plaza-Parrochia, K Bacallao, C Poblete, F Gabler… - Steroids, 2014 - Elsevier
… protein content of cyclin D1 and androstenediol levels in endometria from PCOS … androstenediol levels were evaluated by ELISA. To further analyze the effect of steroids (androstenediol…
Number of citations: 19 www.sciencedirect.com
M INABA, T NAKAO, K KAMATA - Endocrinologia Japonica, 1966 - jstage.jst.go.jp
… androstenediol and 5-androstenediol are converted efficiently to testosterone in vitro by the rat whole testis preparation and that 4-androstenediol … androstenediol to testosterone in vitro. …
Number of citations: 10 www.jstage.jst.go.jp
RL ROSENFIELD, P OTTO - The Journal of Clinical …, 1972 - academic.oup.com
… androstenediol diacetate upon recrystallization. By means of competitive protein binding analysis, peripheral plasma androstenediol … The androstenediol concentration in men averages …
Number of citations: 56 academic.oup.com
GA Brown, MD Vukovich, ER Martini… - Journal of the …, 2001 - Taylor & Francis
… androstenediol does not increase serum total testosterone concentrations acutely [Citation3], and intake of 100 mg androstenediol … intake of 20 mg androstenediol causes an acute ∼75…
Number of citations: 111 www.tandfonline.com
GA Brown, ER Martini, BS Roberts… - Journal of Applied …, 2002 - journals.physiology.org
… The effect of androstenediol supplementation on serum … responses to sublingual cyclodextrin androstenediol have not been … to sublingual cyclodextrin androstenediol in young men. …
Number of citations: 59 journals.physiology.org
F Plaza, F Gabler, C Romero, D Vantman, L Valladares… - Steroids, 2010 - Elsevier
… diol (androstenediol), can be generated. We aimed to determine androstenediol generation … blot; the metabolism of DHEA to androstenediol was evaluated by thin layer chromatography…
Number of citations: 32 www.sciencedirect.com
H Miyamoto, S Yeh, H Lardy… - Proceedings of the …, 1998 - National Acad Sciences
It is known that androst-5-ene-3β,17β-diol (Adiol), a precursor of testosterone (T), can activate estrogen target genes. The androgenic activity of Adiol itself, however, is poorly …
Number of citations: 197 www.pnas.org
K DEMISCH, W MAGNET… - The Journal of …, 1973 - academic.oup.com
… In hypogonadal men low concentrations of androstenediol were found. … androstenediol are the testes. In females, however, the adrenal seems to be the origin of plasma androstenediol…
Number of citations: 40 academic.oup.com

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